molecular formula C21H20F3N3O3 B10965317 2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(trifluoromethyl)benzyl]acetamide

2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(trifluoromethyl)benzyl]acetamide

Cat. No.: B10965317
M. Wt: 419.4 g/mol
InChI Key: VLMRJSVBFFYYHU-UHFFFAOYSA-N
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Description

2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[3-(TRIFLUOROMETHYL)BENZYL]ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a phenoxy group, and a trifluoromethylbenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[3-(TRIFLUOROMETHYL)BENZYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile under acidic or basic conditions. The resulting oxadiazole intermediate is then coupled with a phenol derivative to form the phenoxy group. Finally, the trifluoromethylbenzyl moiety is introduced through a nucleophilic substitution reaction, often using a trifluoromethylbenzyl halide as the electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[3-(TRIFLUOROMETHYL)BENZYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and NaBH4 are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions (e.g., temperature, solvent).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different substituents.

Scientific Research Applications

2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[3-(TRIFLUOROMETHYL)BENZYL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is studied for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[3-(TRIFLUOROMETHYL)BENZYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The oxadiazole ring and phenoxy group are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoromethylbenzyl moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, and induction of cell death in cancer cells.

Comparison with Similar Compounds

2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[3-(TRIFLUOROMETHYL)BENZYL]ACETAMIDE can be compared with other similar compounds, such as:

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical reactivity and biological activities.

    Phenoxy derivatives: Compounds with a phenoxy group often display similar substitution reactions and biological properties.

    Trifluoromethylbenzyl derivatives: These compounds are known for their enhanced lipophilicity and potential therapeutic applications.

The uniqueness of 2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[3-(TRIFLUOROMETHYL)BENZYL]ACETAMIDE lies in its combination of these functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H20F3N3O3

Molecular Weight

419.4 g/mol

IUPAC Name

2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide

InChI

InChI=1S/C21H20F3N3O3/c1-13(2)19-26-20(30-27-19)15-6-8-17(9-7-15)29-12-18(28)25-11-14-4-3-5-16(10-14)21(22,23)24/h3-10,13H,11-12H2,1-2H3,(H,25,28)

InChI Key

VLMRJSVBFFYYHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NCC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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